4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole
Overview
Description
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole represents a class of heterocyclic compounds known for their significant chemical and biological properties. These compounds have attracted attention due to their potential in various fields, including medicinal chemistry, due to their antimicrobial and cytotoxic activities. The interest in these compounds stems from their structural diversity and the ease with which they can be synthesized and modified to obtain derivatives with desirable properties.
Synthesis Analysis
The synthesis of related triazole derivatives involves the reaction of 4-(methylsulfonyl)phenylacetohydrazide with carbon disulfide and potassium hydroxide followed by hydrazine hydrate to yield 4-amino-5-[4-(methylsulfonyl)benzyl]-4H-[1,2,4]triazole-3-thione. This compound is then subjected to cyclocondensation reactions to afford various substituted derivatives. These synthetic pathways demonstrate the versatility and reactivity of triazole compounds, allowing for the generation of a wide range of biologically active molecules (Sumangala et al., 2012).
Scientific Research Applications
Synthesis and Biological Activities :
- A study synthesized derivatives of 1,2,4-triazole and evaluated them for cytotoxic, antibacterial, and antifungal activities. Some derivatives showed promising biological activity (Sumangala et al., 2012).
Anticonvulsant Properties :
- Research on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles found that certain derivatives were effective antagonists of strychnine-induced convulsions and might be useful as antispastic agents (Kane et al., 1994).
Antimycobacterial Activity :
- A study synthesized new 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole derivatives and screened them for antimycobacterial activities. The methylsulfonyl-substituted derivative displayed significant activity against Mycobacterium tuberculosis (Özadalı SARI et al., 2018).
Synthesis and Oxidation Studies :
- Research focused on the synthesis of S-5-R-4-R1-4H-1,2,4-triazole-3-ilsulfonthioates and their oxidation, expanding the range of pharmacologically active substances (Kaplaushenko, 2014).
Antimicrobial Evaluation :
- A study synthesized fused 1,2,4-triazoles with a diphenylsulfone moiety and screened them for antimicrobial activities, finding that some compounds exhibited promising antimicrobial activities (Almajan et al., 2010).
Surface Activity and Antibacterial Properties :
- A study on 1,2,4-triazole derivatives demonstrated their effectiveness as surface active agents with antimicrobial activity (El-Sayed, 2006).
Structural Analysis and Synthesis :
- Research on 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives led to the synthesis of novel sulfones, followed by structural analysis and evaluation (Xu et al., 2010).
Electrochemical Behavior :
- A study on the electrooxidation of thiotriazoles in aqueous-alcoholic media contributed to the understanding of their redox behavior, important for electrochemical applications (Fotouhi et al., 2002).
properties
IUPAC Name |
4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDRICHXKQXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151540 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole | |
CAS RN |
116850-44-3 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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